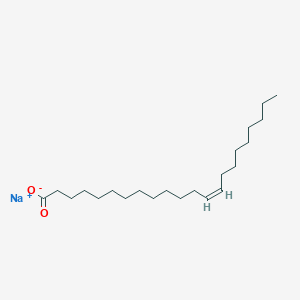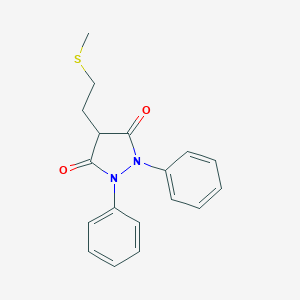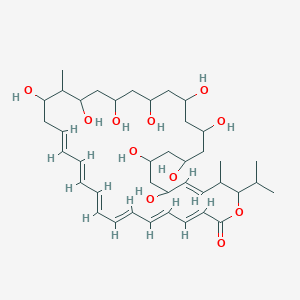
Dermostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dermostatin is a peptide that has been discovered to have potential therapeutic applications in the field of dermatology. It is a synthetic derivative of a natural peptide, tachykinin, which is found in the nervous system. Dermostatin has been shown to have anti-inflammatory properties, making it a promising candidate for treating various skin conditions.
Mecanismo De Acción
Dermostatin exerts its anti-inflammatory effects by binding to the neurokinin-1 receptor, which is found on skin cells. This binding inhibits the release of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Dermostatin has been shown to have a number of biochemical and physiological effects on skin cells. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha, while increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the expression of adhesion molecules on skin cells, which play a role in the recruitment of inflammatory cells to the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dermostatin in lab experiments is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of inflammation. However, one limitation is that it has only been studied in animal models and its effectiveness in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on dermostatin. One area of interest is its potential use in combination with other anti-inflammatory agents for the treatment of skin conditions. Another area of research could explore the use of dermostatin in other inflammatory conditions outside of dermatology, such as inflammatory bowel disease. Finally, further studies are needed to determine the safety and efficacy of dermostatin in human clinical trials.
Métodos De Síntesis
Dermostatin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Dermostatin has been extensively studied in vitro and in vivo for its potential therapeutic applications in dermatology. In vitro studies have shown that it has anti-inflammatory effects on skin cells, while in vivo studies have demonstrated its ability to reduce inflammation in animal models of skin conditions such as psoriasis and atopic dermatitis.
Propiedades
Número CAS |
11120-15-3 |
|---|---|
Nombre del producto |
Dermostatin |
Fórmula molecular |
C40H64O11 |
Peso molecular |
720.9 g/mol |
Nombre IUPAC |
(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+ |
Clave InChI |
LSYAYTGVPHMMBZ-VMYRXBQLSA-N |
SMILES isomérico |
CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Sinónimos |
Dermostatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



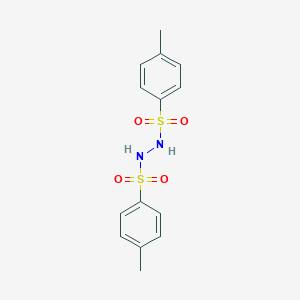

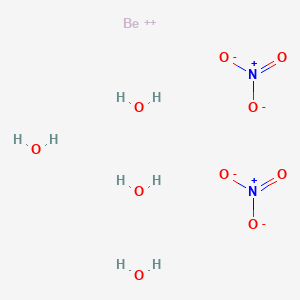

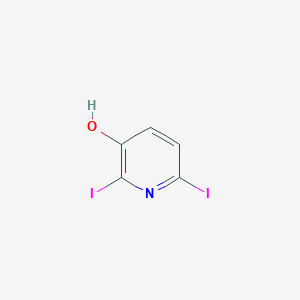
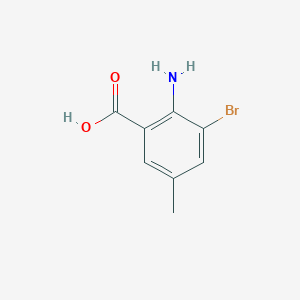


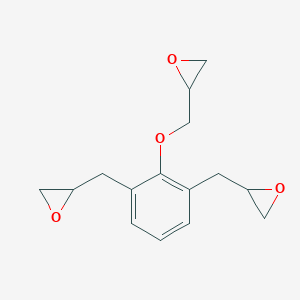
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
